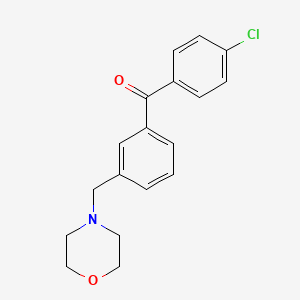

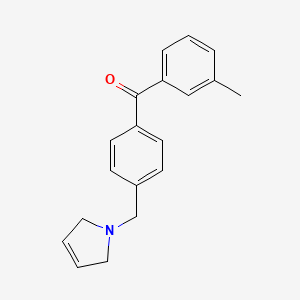

3-(氮杂环丁基甲基)苯基环己基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related azetidinone compounds can be achieved through different methods. For instance, the reaction of alkyl azides with certain silanes affords alpha-amino-alpha'-diazomethyl ketones, which can be cyclized to N-substituted 3-azetidinones using Rh(2)(OAc)(4) . Additionally, cycloadditions of alkynyl ketones with N-tosylimines catalyzed by Lewis bases such as Bu3P and DMAP can produce azetidines . These methods provide a foundation for synthesizing the compound of interest by indicating potential precursors and catalysts that could be used in its formation.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives can be complex and is influenced by the nature of the substituents and the reaction conditions. For example, the photochemical reaction of 3-phenyl-2H-azirines with ketones can yield various cycloaddition products, including spiro-(3-oxazolines) and butenyl-3-oxazolines, depending on the ketone used and the reaction conditions . These findings suggest that the molecular structure of "3-(Azetidinomethyl)phenyl cyclohexyl ketone" could also be influenced by similar factors.

Chemical Reactions Analysis

Azetidinone compounds can undergo various chemical reactions. Electrophilic reagents can initiate cyclization reactions of azetidinones to form bicyclic β-lactams . Additionally, photochemical transformations can lead to the formation of different products, such as the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone to hexahydrofluorenone . These reactions demonstrate the reactivity of azetidinone derivatives and provide a context for predicting the chemical behavior of "3-(Azetidinomethyl)phenyl cyclohexyl ketone."

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives and related compounds can be deduced from their synthesis and reactions. For instance, the formation of enantiomerically pure 3-azetidinols from chiral 1-aminoalkyl chloromethyl ketones indicates that stereochemistry plays a significant role in the properties of these compounds . The photometric determination of palladium using phenyl-2-pyridyl ketone azine suggests that some of these compounds can form complexes with metals and could be used in analytical applications10.

科学研究应用

不对称环氧化

- 含有 N-芳基取代的恶唑烷酮的酮,其结构与 3-(氮杂环丁基甲基)苯基环己基酮相似,已被研究其在不对称环氧化反应中的催化活性。当催化剂的 N-苯基基团被吸电子基团取代时,这些酮表现出增强的催化性能,提供了对环氧化反应中电子效应的见解,并显示出实际应用的潜力,因为它们易于制备 (Shu 等人,2003)。

对映选择性光化学反应

- 环己基苯基酮衍生物已用于手性液晶中的光化学反应,展示了指导对映选择性光化学反应的能力。这些发现强调了这些酮衍生物在立体选择性合成中的潜力,使用结构化介质来影响光化学过程的结果 (Yang 等人,2013)。

环化反应

- 某些苯基丁酮的酮、烯醇和烯醇盐形式,类似于 3-(氮杂环丁基甲基)苯基环己基酮,已研究了它们在酸性和碱性条件下的不同反应性。这项研究突出了这些化合物的多方面反应性,提供了对它们在不同合成途径中的应用的见解 (Ning 等人,2018)。

β-内酰胺的合成

- 环己基苯基酮的衍生物已被用作 β-内酰胺合成中的关键中间体,展示了它们在构建复杂分子结构中的用途。这一应用凸显了这些酮在药物化学和药物开发中的重要性 (Behzadi 等人,2015)。

液晶性质

- 某些环己基苯基酮衍生物已被合成并显示出液晶性质。这一方面为它们在材料科学中的应用开辟了可能性,特别是在新型液晶显示器和其他光电器件的设计和开发中 (Bezborodov 等人,2002)。

安全和危害

未来方向

属性

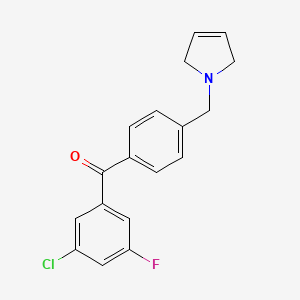

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKSEYJODVFVLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643286 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidinomethyl)phenyl cyclohexyl ketone | |

CAS RN |

898772-42-4 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

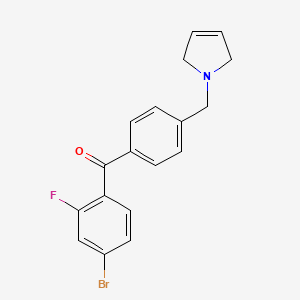

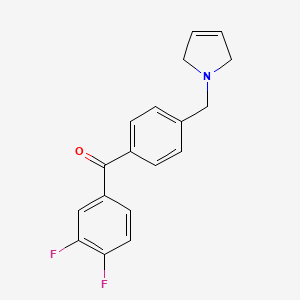

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)